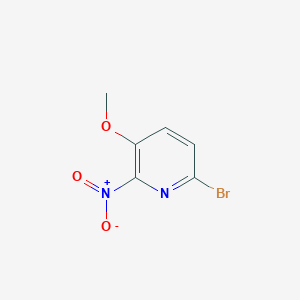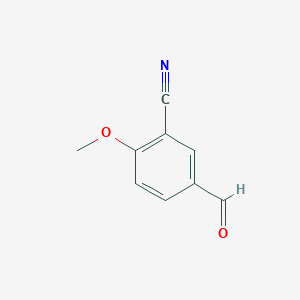
tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate (tBIDC) is a compound with a unique chemical structure, which has been studied for its various applications in scientific research. tBIDC is a versatile compound that has been used in a variety of fields, such as biochemistry, organic chemistry, and pharmacology. It is a derivative of the indene family of compounds, and its structure is composed of a tert-butyl group attached to a 2,3-dihydro-1H-inden-5-ylcarbamate moiety. tBIDC has been studied for its ability to act as an inhibitor of several enzymes, and its potential applications in drug discovery.
Scientific Research Applications
Organic Synthesis Intermediates
tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate: is used as an intermediate in the synthesis of complex organic molecules. Its structure is pivotal in the construction of pharmacologically active compounds, where the indene moiety is a common scaffold in medicinal chemistry .
Material Science
The compound serves as a precursor in the development of new materials. Its carbamate group can be involved in polymerization reactions, leading to new polymeric materials with potential applications in biodegradable plastics, coatings, and adhesives .
Catalysis
In catalytic studies, tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate can be used to synthesize ligands for transition metal catalysts. These catalysts are crucial for various chemical reactions, including hydrogenation and carbon-carbon bond formation, which are essential in industrial chemistry .
Biochemistry Research
This compound is also valuable in biochemistry for the study of enzyme-catalyzed reactions. The indene structure can mimic certain biological molecules, helping to understand enzyme mechanisms and designing enzyme inhibitors .
Energy Storage
Research into energy storage materials has explored the use of indene derivativestert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate could potentially be modified to create organic cathode materials for batteries, contributing to the development of more efficient energy storage systems .
Environmental Chemistry
In environmental chemistry, the compound’s derivatives can be studied for their ability to bind to pollutants. This binding capacity is significant for creating methods to remove harmful substances from water and soil .
properties
IUPAC Name |
tert-butyl N-(2,3-dihydro-1H-inden-5-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-8-7-10-5-4-6-11(10)9-12/h7-9H,4-6H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWKGFDFWWEOOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(CCC2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)

![6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1344285.png)
![7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1344286.png)






